2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine
CAS No.:
Cat. No.: VC18252104
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4 |
|---|---|
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine |
| Standard InChI | InChI=1S/C8H10N4/c9-2-1-6-5-12-8-7(6)10-3-4-11-8/h3-5H,1-2,9H2,(H,11,12) |
| Standard InChI Key | WNAQINQXEUEJMI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C(=N1)C(=CN2)CCN |
Introduction
Chemical Identity and Structural Characteristics
2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine belongs to the class of nitrogen-dense heterocyclic compounds, with a molecular formula of C₈H₁₀N₄ and a molar mass of 162.192 g/mol . Its IUPAC nomenclature reflects the fusion of a pyrrole ring (five-membered, one nitrogen) and a pyrazine ring (six-membered, two nitrogens), with an ethanamine substituent at the 7-position of the bicyclic system. The exact mass of 162.091 Da and a polar surface area of 67.59 Ų suggest moderate solubility in polar solvents, while the calculated LogP value of 1.159 indicates balanced lipophilicity.
Key structural features include:
-
Bicyclic core: The pyrrolo[2,3-b]pyrazine system creates a planar aromatic framework conducive to π-π stacking interactions.
-
Ethanamine side chain: The primary amine at the 7-position provides a handle for functionalization and potential hydrogen bonding.
-
Tautomerism: The 5H designation indicates potential tautomeric shifts between pyrazine nitrogen protonation states, influencing electronic properties.
Physicochemical Profile and Analytical Characterization
Experimental data for 2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine remains limited, but computational and analogous compound analyses provide insights:
| Property | Value/Description | Source |
|---|---|---|
| Melting point | Not reported | |
| Boiling point | Not reported | |
| LogP | 1.159 | |
| Polar surface area | 67.59 Ų | |
| Solubility (water) | Moderate (estimated) |
Spectroscopic characterization would typically involve:
-
¹H NMR: Distinct aromatic protons between δ 6.5–8.5 ppm, with amine protons appearing as broad singlets near δ 1.5–2.5 ppm.
Biological Activities and Mechanistic Insights
Though direct studies on 2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine are sparse, structurally related pyrrolopyrazines demonstrate:
Antiproliferative Effects
Nortopsentin analogs featuring thiazole-pyrrolopyrazine hybrids show GI₅₀ values <10 μM in cancer cell lines, inducing G₁ cell cycle arrest and autophagic death . While substitution patterns differ, the core pyrrolopyrazine structure appears critical for these activities.
Neuroprotective Hypotheses
The ethanamine moiety structurally resembles neurotransmitter precursors, suggesting possible blood-brain barrier permeability and neuromodulatory potential—though this remains speculative without direct evidence.
Therapeutic Applications and Development Status
Current research directions focus on:
Oncology
As kinase inhibitors, derivatives could target FGFR-driven cancers (e.g., endometrial, bladder). Combination therapies with checkpoint inhibitors are theoretically plausible but untested.
Neurological Disorders
Structural similarity to tryptamine derivatives invites exploration in serotonin receptor modulation, potentially relevant for depression or migraine.
Anti-infectives
Pyrrolopyrazines have shown activity against viral proteases, positioning this compound as a candidate for broad-spectrum antiviral development.
Industrial and Regulatory Landscape
Manufacturing Considerations
-
HS Code: 2933990090 (heterocyclic compounds with nitrogen heteroatoms)
-
Scale-up challenges: Nitrogen-rich structures often require specialized handling to prevent exothermic decomposition.
Challenges and Future Perspectives
Synthetic Optimization
Improving yield beyond current estimated 30–40% for similar compounds requires:
-
Alternative protecting groups to minimize side reactions
-
Flow chemistry approaches for exothermic cyclization steps
ADME Profiling
Key unknowns include:
-
Oral bioavailability (%F)
-
CYP450 metabolism pathways
-
Protein binding characteristics
Target Validation
High-throughput screening against kinase panels and phenotypic assays will clarify primary mechanisms of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume